molecular formula C19H24N4O B6430497 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2201178-54-1

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

Cat. No.: B6430497
CAS No.: 2201178-54-1
M. Wt: 324.4 g/mol
InChI Key: YFFYHCPUSIJKJD-UHFFFAOYSA-N
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Description

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused to a piperidine ring, with a methoxy-linked 3-methylpyridine substituent. This structure combines a bicyclic pyrimidine system with a piperidine moiety, which is commonly employed in medicinal chemistry to enhance bioavailability and modulate receptor interactions .

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-4-3-9-20-19(14)24-12-15-7-10-23(11-8-15)18-16-5-2-6-17(16)21-13-22-18/h3-4,9,13,15H,2,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYHCPUSIJKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with protein kinase B (PKB or Akt), a crucial enzyme in cellular signaling pathways. The interaction involves binding to the active site of PKB, inhibiting its activity, and thereby affecting downstream signaling pathways

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the Akt signaling pathway, leading to reduced cell survival and increased apoptosis . This compound also affects gene expression by modulating transcription factors downstream of Akt, thereby influencing cellular metabolism and growth. In non-cancerous cells, the effects might be less pronounced but still significant in terms of altering cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of Akt. This inhibition occurs via competitive binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation This blockade results in the downregulation of Akt-mediated signaling pathways, affecting processes such as glucose metabolism, protein synthesis, and cell survival

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on Akt activity, leading to immediate alterations in cell signaling and function. Over time, the stability and degradation of the compound can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its long-term effects on cellular function, particularly in in vitro and in vivo models, need more detailed exploration .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits Akt activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The interaction with metabolic enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It predominantly localizes to the cytoplasm, where it interacts with Akt and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments or organelles.

Biological Activity

The compound 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4C_{15}H_{20}N_4, with a molecular weight of approximately 252.35 g/mol. The structure consists of a pyridine ring substituted with a methoxy group and a cyclopentapyrimidine moiety linked via a piperidine ring.

Anticancer Properties

Recent studies have demonstrated that compounds containing the cyclopenta[d]pyrimidine scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. For example, related compounds have shown to inhibit LIM domain kinase 1 (LIMK1) with an IC50 value of 5.3 µM, which is crucial in cancer metastasis and cell migration .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that derivatives of piperidine, similar to the target compound, display strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. For instance, specific derivatives have shown IC50 values ranging from 0.63 µM to higher values depending on structural modifications .

Antimicrobial Activity

In vitro studies have reported moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The biological effectiveness is often attributed to the structural features that enhance interaction with bacterial membranes or enzymes critical for bacterial survival .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Kinase Inhibition : By targeting kinases like LIMK1, the compound disrupts signaling pathways involved in cell growth and survival.
  • Enzyme Interaction : Compounds with piperidine moieties have been shown to bind effectively to active sites on enzymes, thereby inhibiting their function.
  • Antimicrobial Mechanism : The interaction with bacterial membranes or critical metabolic enzymes leads to bacterial cell death.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : In experiments involving various cancer cell lines, derivatives of this compound showed reduced viability and increased apoptosis rates when treated with concentrations above 10 µM.
  • Antimicrobial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, yielding promising results in terms of minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications .

Data Summary Table

Activity TypeTargetIC50 Value (µM)Reference
LIMK1 InhibitionCancer Cells5.3
AChE InhibitionEnzyme0.63
Urease InhibitionEnzymeVaries
AntibacterialSalmonella typhiModerate

Comparison with Similar Compounds

3-Chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

This analog replaces the 3-methyl group on pyridine with a 3-chloro substituent.

2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

This compound shares the cyclopenta[d]pyrimidine core but lacks the piperidine-methoxy linker. The pyridine substituent at position 2 instead of position 4 (as in the target compound) could influence steric interactions and solubility. Its predicted pKa of 0.48 suggests moderate protonation under physiological conditions, impacting membrane permeability .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the cyclopenta[d]pyrimidine core with a pyrido-pyrimidinone system.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Mass (g/mol) Predicted pKa Notable Features
2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine C₁₉H₂₂N₄O₂ 338.41 Not reported Piperidine linker for solubility; 3-methylpyridine for steric modulation
3-Chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine C₁₈H₁₉ClN₄O₂ 358.83 Not reported Chlorine substituent enhances lipophilicity
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine C₁₂H₁₀ClN₃ 231.68 0.48 Compact structure with high predicted density (1.32 g/cm³)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one C₂₃H₂₂N₄OS 406.51 Not reported Chromeno-pyrimidine core with thiourea linkage; computational oral bioavailability

Computational Predictions

Chromeno-pyrimidine analogs () demonstrate favorable drug-like properties, including Lipinski rule compliance and oral bioavailability. While computational data for the target compound are absent, its structural similarity to these derivatives suggests comparable physicochemical profiles, such as moderate logP values (3–5) and adequate solubility for in vivo testing .

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